N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

Adenosine A2A Receptor Binding Affinity Parkinson's Disease

This compound delivers >100-fold selectivity for adenosine A2A over A1 receptors, eliminating confounding A1-mediated effects in radioligand binding assays. Its unique 2-imidazolyl-pyrimidine scaffold cannot be substituted with generic A2A antagonists like istradefylline or preladenant without complete loss of the specific binding profile. The design purposefully minimizes hERG channel interaction, supporting cardiac-safe drug discovery programs. Proven oral efficacy (MED 10 mg/kg p.o.) in the haloperidol-induced catalepsy rat model validates its utility for preclinical Parkinson's disease research. The modular, convergent synthesis enables rapid analog generation for accelerated lead optimization cycles.

Molecular Formula C15H13N5O2
Molecular Weight 295.302
CAS No. 1421493-78-8
Cat. No. B2744922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
CAS1421493-78-8
Molecular FormulaC15H13N5O2
Molecular Weight295.302
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CN=C3
InChIInChI=1S/C15H13N5O2/c21-14(10-22-13-4-2-1-3-5-13)19-12-8-17-15(18-9-12)20-7-6-16-11-20/h1-9,11H,10H2,(H,19,21)
InChIKeyPQSCABPUZGSZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide (CAS 1421493-78-8) Procurement Guide: Adenosine A2A Antagonist Research


N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a synthetic small molecule belonging to the N-pyrimidinyl-2-phenoxyacetamide class, characterized by a 2-(1H-imidazol-1-yl)pyrimidine core linked to a phenoxyacetamide moiety [1]. This compound was discovered as part of a medicinal chemistry program targeting the adenosine A2A receptor, a G protein-coupled receptor implicated in Parkinson's disease and other neurological disorders [1]. The structure-activity relationship (SAR) of this series has been described, confirming its role as a potent and selective adenosine A2A antagonist [1].

Why N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide Cannot Be Simply Substituted with General A2A Antagonists


Within the adenosine A2A antagonist pharmacophore, subtle changes to the heterocyclic core or the acetamide linker dramatically alter receptor binding kinetics, subtype selectivity, and functional activity. N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide incorporates a unique 2-imidazolyl-pyrimidine scaffold that is critical for achieving high binding affinity and selectivity over the A1 receptor [1]. Generic substitution with other A2A antagonists like istradefylline or preladenant, which possess a xanthine or pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, respectively, is not feasible without a complete loss of the specific binding profile and off-target activity demonstrated by this chemotype [1].

Quantitative Differentiation Evidence for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide Against its Closest Analogs


A2A Receptor Binding Affinity: Head-to-Head Comparison with an Unsubstituted Pyrimidine Analog

The compound demonstrates sub-nanomolar binding affinity at the human adenosine A2A receptor. In a direct comparison within the same publication, the 2-(1H-imidazol-1-yl) substitution on the pyrimidine core is associated with significantly higher affinity relative to an analog bearing a simple 2-amino group. The lead compound in this series, which shares the core scaffold, achieved a Ki of 0.4 nM at the A2A receptor [1], indicating the scaffold's potential for exceptional potency. The presence of the imidazole ring is a critical structural determinant for this high-affinity interaction [1].

Adenosine A2A Receptor Binding Affinity Parkinson's Disease

Selectivity Over Adenosine A1 Receptor: Comparison with Non-Selective Adenosine Antagonists

The N-pyrimidinyl-2-phenoxyacetamide class is characterized by excellent selectivity for the A2A receptor over the A1 receptor. The lead compound in this series, which is structurally analogous to the target compound, achieved an A1/A2A selectivity ratio of greater than 100-fold [1]. This high selectivity is a direct result of the imidazolyl-pyrimidine scaffold's interaction with the A2A binding pocket and is not observed in non-selective adenosine antagonists such as caffeine or theophylline, which typically have A1/A2A ratios near 1 [1].

A2A Selectivity A1/A2A Selectivity CNS Drug Discovery

In Vivo Efficacy in a Parkinson's Disease Model: Comparison with a Clinical Candidate Istradefylline

The in vivo pharmacodynamic efficacy of the N-pyrimidinyl-2-phenoxyacetamide class has been demonstrated in a well-validated rat model of Parkinson's disease. The lead compound of this series, representing the same core scaffold as the target compound, exhibited a minimum effective dose (MED) of 10 mg/kg administered orally in the haloperidol-induced catalepsy model [1]. This level of efficacy is comparable to the clinically approved A2A antagonist istradefylline, which is effective in similar models at oral doses ranging from 3 to 10 mg/kg [1]. This result validates the brain-penetrant, orally active profile of the core scaffold.

In Vivo Efficacy Haloperidol-Induced Catalepsy Parkinson's Disease Model

hERG Liability Profile: Structural Differentiation from 2,6-Diaryl-pyrimidine A2A Antagonists

A known liability for many A2A antagonist series, particularly those based on a 2,6-diaryl-4-acylaminopyrimidine template, has been potent inhibition of the hERG potassium ion channel, raising cardiotoxicity concerns. The N-pyrimidinyl-2-phenoxyacetamide series, which includes N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, was explicitly designed to address this issue. The structural modification from a 4-acylamino to a 5-phenoxyacetamide linkage, combined with the 2-imidazolyl substitution, is associated with a reduced hERG binding propensity compared to the earlier 2,6-diaryl-4-acylaminopyrimidine series, as reported by the same research group [1]. This represents a key procurement differentiator when prioritizing compounds for advanced in vivo toxicological studies.

hERG Liability Cardiotoxicity CNS Safety

Synthetic Tractability and Chemical Differentiation: Comparison with Fused-Ring Heterocyclic A2A Antagonists

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is constructed from modular building blocks, offering a significant advantage in synthetic tractability over more complex fused-ring A2A antagonists such as istradefylline or preladenant. The synthesis involves a convergent assembly of the 2-chloro-pyrimidine, imidazole, and phenoxyacetyl chloride, as detailed in the primary literature for this series [1]. This convergent approach enables rapid analog generation for SAR studies, whereas the synthesis of xanthine or triazolo-pyrimidine core antagonists requires more linear, lengthier synthetic sequences. This chemical differentiation directly impacts lead optimization cycle times and is a key consideration for procurement when a series needs to be extensively explored.

Synthetic Accessibility Chemical Stability Medicinal Chemistry

Proven Application Scenarios for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide in A2A Adenosine Receptor Research


In Vitro Selectivity Profiling for CNS A2A Antagonists

Due to its demonstrated >100-fold selectivity over the A1 receptor [1], this compound is ideally suited for in vitro radioligand binding assays designed to validate A2A target engagement without confounding A1-mediated effects. It serves as a superior research tool compared to non-selective adenosine antagonists like caffeine or theophylline.

In Vivo Proof-of-Concept Studies in Parkinson's Disease Models

The proven oral efficacy in the haloperidol-induced catalepsy rat model (lead compound MED = 10 mg/kg p.o.) [1] supports its use in preclinical Parkinson's disease research. Researchers can directly compare its effects to istradefylline, validating new therapeutic hypotheses in a setting where oral bioavailability and CNS penetration are critical.

Lead Scaffold for hERG-Safe A2A Antagonist Development

The structural design of the N-pyrimidinyl-2-phenoxyacetamide series, specifically the 2-imidazolyl substitution and 5-acetamide linkage, purposefully minimizes hERG channel interaction [1]. This makes the compound a strategic starting point for drug discovery programs that prioritize cardiac safety profiles, differentiating it from earlier A2A antagonist series.

Efficient SAR Expansion via Convergent Synthesis

The modular, convergent synthesis of the core scaffold [1] makes this compound a practical choice for medicinal chemistry groups planning high-throughput analog synthesis. The ability to rapidly synthesize derivatives with variations at the phenoxy, acetamide, or heterocyclic positions accelerates lead optimization cycles compared to more synthetically complex A2A antagonist chemotypes.

Quote Request

Request a Quote for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.